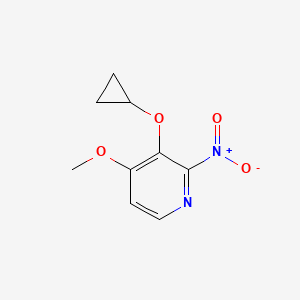

3-Cyclopropoxy-4-methoxy-2-nitropyridine

Description

3-Cyclopropoxy-4-methoxy-2-nitropyridine is a pyridine derivative featuring a nitro group at position 2, a methoxy group at position 4, and a cyclopropoxy substituent at position 3. The nitro and alkoxy groups are electron-withdrawing and electron-donating, respectively, creating a unique electronic profile that may influence reactivity, solubility, and intermolecular interactions.

The cyclopropoxy group, a strained three-membered ring ether, distinguishes this compound from typical alkoxy-substituted pyridines. This substituent may confer enhanced steric effects and altered stability compared to bulkier aryloxy or linear alkoxy groups .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-methoxy-2-nitropyridine |

InChI |

InChI=1S/C9H10N2O4/c1-14-7-4-5-10-9(11(12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

RSXUIHVKLQHHHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridine derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-2-nitropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxy-2-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes, making the compound useful in research and development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Substituent Position and Electronic Effects: The nitro group at position 2 in 3-cyclopropoxy-4-methoxy-2-nitropyridine may enhance electrophilic substitution reactivity compared to analogs with nitro at positions 3 or 5 (e.g., compounds 7c and 7d) . Methoxy groups at position 4 (target compound) vs.

Cyclopropoxy vs. Phenoxy/Alkoxy Groups: The cyclopropoxy group’s strain and compact size may reduce steric hindrance compared to bulkier phenoxy groups (as in compound I) while increasing ring-opening susceptibility under acidic or thermal conditions . Fluorescence properties reported for 2-(4-methoxyphenoxy)-3-nitropyridine (I) suggest that aryloxy substituents enhance π-conjugation, a feature absent in the cyclopropoxy analog .

Synthetic Accessibility :

- Methoxy- and nitro-substituted pyridines (e.g., 7c, 7d) are synthesized in high yields (>80%) via established protocols, indicating robust methodologies for related compounds . The cyclopropoxy group’s introduction may require specialized conditions due to its reactivity.

Applications: 3-Methoxy-2-nitropyridine derivatives are prevalent in drug development (e.g., kinase inhibitors), while phenoxy-substituted analogs (I) are explored for fluorescence . The target compound’s cyclopropoxy group could expand utility in agrochemicals or as a strained intermediate in cycloaddition reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.